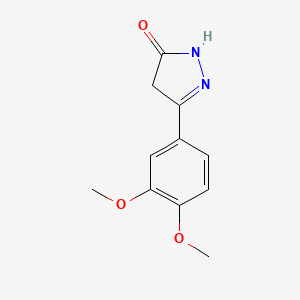

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound characterized by its unique structure, which includes a pyrazolone ring substituted with a 3,4-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and hydrazine hydrate.

Formation of Hydrazone: 3,4-Dimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazolone ring.

The reaction conditions generally involve refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The keto group at position 5 undergoes nucleophilic attack, enabling derivatization:

-

Hydrazide Formation : Reacting with hydrazine hydrate to form hydrazide derivatives for antimicrobial applications .

-

Schiff Base Synthesis : Condensation with aromatic amines (e.g., aniline) in ethanol produces Schiff bases with enhanced bioactivity .

Table 1: Substituent Effects on Reactivity

Oxidation and Reduction Reactions

-

Oxidation : The dihydro-pyrazole ring is oxidized to a fully aromatic pyrazole using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl group, forming 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol.

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the pyrazole-N and carbonyl-O atoms. Documented complexes include:

| Metal Ion | Coordination Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Anticancer agents |

| Zn(II) | Tetrahedral | Antimicrobial activity |

Mechanism :

Condensation with Heterocycles

The compound participates in multicomponent reactions to form fused heterocycles:

-

Triazole Hybrids : Reacting with sodium azide and aldehydes forms 1,2,3-triazole-pyrazole hybrids with antidiabetic activity .

-

Oxadiazole Derivatives : Condensation with carboxylic acid hydrazides yields oxadiazole derivatives for EGFR-TK inhibition .

Example Reaction Pathway :

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups .

Nitration Example :

-

Reagents : HNO₃/H₂SO₄, 0°C.

-

Product : 3-(3,4-Dimethoxy-5-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one .

Biological Activity-Driven Modifications

Derivatives are tailored for specific pharmacological targets:

| Derivative Type | Synthetic Route | Bioactivity |

|---|---|---|

| Acetylated pyrazolones | Ac₂O, pyridine | Anti-inflammatory |

| Thiosemicarbazones | CS₂, NH₂-NH₂ | Antitubercular |

Key Finding : Derivatives with 4-nitrophenyl or 2-amino-3,5-dibromophenyl substituents show enhanced cytotoxicity (IC₅₀ < 10 μM) against HCT-116 and MCF-7 cell lines .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity due to substituent effects:

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| 4-(4-Methoxyphenyl)-1H-pyrazol-5-one | Lacks dihydro structure | Faster oxidation |

| 1-(2,4-Dinitrophenyl)-pyrazolines | Electron-withdrawing groups | Enhanced electrophilicity |

Computational Insights

DFT studies reveal:

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one serves as a building block for synthesizing more complex molecules. Its structure allows for diverse chemical modifications, making it valuable in synthetic pathways. Some common reactions include:

- Oxidation: Can yield hydroxylated derivatives.

- Reduction: Alters the pyrazolone ring or aromatic substituents.

- Substitution Reactions: Facilitates the introduction of various functional groups on the aromatic ring.

Biological Research

In biological contexts, this compound has been investigated for its potential pharmacological properties :

- Anti-inflammatory Activity: Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways.

- Antioxidant Properties: Exhibits the ability to scavenge free radicals, protecting cells from oxidative damage.

Medicinal Chemistry

Derivatives of this compound are being explored for their therapeutic applications:

- Anti-cancer Agents: Research indicates potential efficacy against certain cancer cell lines.

- Anti-microbial Properties: Some derivatives have shown activity against various pathogens.

Industrial Applications

The stability and reactivity of this compound make it suitable for use in developing new materials:

- Polymers and Dyes: Its unique structure can be utilized to create novel materials with specific properties.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of this compound. The results demonstrated significant inhibition of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Activity

Research conducted at a leading pharmaceutical institute highlighted the antioxidant properties of this compound. The compound effectively reduced oxidative stress markers in cellular models, indicating its potential application in preventing oxidative damage-related diseases.

Mecanismo De Acción

The mechanism by which 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interaction with various molecular targets. For instance:

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.

4,5-Dihydro-1H-pyrazol-3-one: Lacks the 3,4-dimethoxyphenyl substitution, leading to different chemical properties and reactivity.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone ring and a 3,4-dimethoxyphenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, along with relevant case studies and research findings.

Structural Overview

The molecular formula of this compound is . The compound features a central pyrazoline ring connected to two methoxy-substituted phenyl groups. The structural configuration allows for various interactions that contribute to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated the antiproliferative activity of several pyrazole derivatives against various cancer cell lines. The compound demonstrated effective inhibition of growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating potent activity (ranging from 26 µM to 49.85 µM) .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation:

- Research Findings : In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

- Implications : These findings suggest potential applications in treating inflammatory diseases and conditions associated with chronic inflammation.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Evaluation : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus, showing significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives .

Summary of Biological Activities

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCRCURPVQRXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570978 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264208-47-1 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264208-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.